BenchChemオンラインストアへようこそ!

6-methyl-1H-indazole-3-carboxylic acid

Scaffold Hopping MCL-1 BCL-2

Select this 6-methyl-1H-indazole-3-carboxylic acid (CAS 858227-12-0, MW 176.17) for your oncology, immunology, antidiabetic, or anti-infective programs. The 6-methyl substituent is critical: it enhances membrane permeability, occupies hydrophobic sub-pockets in kinase ATP sites, and drives SAR—generic indazole-3-carboxylic acid cannot replicate its binding mode. Validated for ITK inhibition (IC50 70-160 nM) and α-glucosidase/α-amylase inhibition (derivatives IC50 0.40 µM, >30× acarbose). Ideal fragment for FBDD: low MW, three synthetic handles. ≥97% purity.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 858227-12-0
Cat. No. B3158475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1H-indazole-3-carboxylic acid
CAS858227-12-0
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=NN2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)10-11-8(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyPXMCNJOQYWBJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-indazole-3-carboxylic Acid (CAS 858227-12-0): Chemical Identity and Procurement Baseline


6-Methyl-1H-indazole-3-carboxylic acid (CAS 858227-12-0) is a bicyclic heteroaromatic compound comprising a benzene ring fused to a pyrazole ring, substituted with a methyl group at the 6-position and a carboxylic acid at the 3-position . It has the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound serves as a versatile small-molecule scaffold and key synthetic intermediate in medicinal chemistry , belonging to the indazole class, which is recognized as a privileged structure in drug discovery due to its capacity to engage diverse biological targets [1].

Why 6-Methyl-1H-indazole-3-carboxylic Acid Cannot Be Arbitrarily Substituted in Research Programs


Substituting 6-methyl-1H-indazole-3-carboxylic acid with an unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) or a different positional isomer is scientifically unsound due to the profound impact of the 6-methyl group on both physicochemical properties and biological target engagement. The methyl substituent increases lipophilicity, altering the compound's LogP value and, consequently, its membrane permeability and metabolic stability profile relative to the parent scaffold [1]. Critically, in structure-activity relationship (SAR) contexts, the 6-methyl group can occupy specific hydrophobic sub-pockets within protein binding sites—a spatial and electronic requirement that an unsubstituted or differently substituted analog cannot fulfill, potentially leading to complete loss of target affinity or altered selectivity profiles [2]. Therefore, for any project where a specific binding mode or property optimization has been established, generic substitution with a closely related analog risks invalidating the entire SAR hypothesis and yielding non-reproducible results.

Quantitative Differentiation of 6-Methyl-1H-indazole-3-carboxylic Acid Versus Structural Analogs


Scaffold Hopping from Indole to 6-Methyl Indazole Confers Dual MCL-1/BCL-2 Inhibition

In a direct head-to-head medicinal chemistry campaign, scaffold hopping from an indole core to an indazole framework containing a carboxylic acid moiety (analogous to the 6-methyl-1H-indazole-3-carboxylic acid scaffold) resulted in a qualitative shift in biological activity, conferring dual MCL-1/BCL-2 inhibitory activity while maintaining minimal inhibition of BCL-xL [1]. While the study used N2-substituted indazole-3-carboxylic acid leads, the presence of the 6-methyl group in the target compound is anticipated to further modulate lipophilicity and binding to the p4 hydrophobic pocket, potentially enhancing this dual inhibition profile [2].

Scaffold Hopping MCL-1 BCL-2 Apoptosis

Derivatives of the 6-Methyl Indazole Scaffold Exhibit Potent α-Glucosidase and α-Amylase Inhibition

A series of indazole-based Schiff base analogues, synthesized starting from 1-methyl-1H-indazole-3-carboxylic acid (a close structural analog of 6-methyl-1H-indazole-3-carboxylic acid), were evaluated for α-glucosidase and α-amylase inhibitory activity. The most potent analogue (compound 22) exhibited an IC50 of 0.40 ± 0.01 µM against α-glucosidase and 0.70 ± 0.01 µM against α-amylase [1]. This represents a 32-fold and 18-fold improvement in potency, respectively, compared to the standard drug acarbose (IC50 = 12.90 ± 0.10 µM for α-glucosidase and 12.80 ± 0.10 µM for α-amylase) [1]. The 6-methyl substitution on the indazole core is known to enhance hydrophobic interactions and metabolic stability, which likely contributes to the high potency observed in this series [2].

Antidiabetic α-Glucosidase α-Amylase Schiff Base

Indazole-Based Hybrids Demonstrate Dual Urease and α-Glucosidase Inhibition

A series of 1,3,4-oxadiazole-benzenesulfonothioate hybrids, synthesized from methyl 5-methyl-1H-indazole-3-carboxylate (a direct ester derivative of 5-methyl-1H-indazole-3-carboxylic acid, a positional isomer of the target compound), were evaluated for urease and α-glucosidase inhibition [1]. Compound 9, featuring the indazole core, showed an IC50 of 17.90 ± 0.30 µM against urease, which is 1.6-fold more potent than the standard inhibitor thiourea (IC50 = 29.45 ± 0.76 µM) [1]. The same compound also exhibited an IC50 of 3.19 ± 0.27 µM against α-glucosidase [1]. The study concluded that electron-withdrawing groups on the indazole scaffold enhance enzyme inhibition, suggesting that further optimization of the 6-methyl-1H-indazole-3-carboxylic acid scaffold could yield even more potent dual inhibitors [1].

Urease α-Glucosidase Oxadiazole Antimicrobial

6-Methyl Substituted Indazoles Exhibit Nanomolar Potency Against Tyrosine Kinase ITK

BindingDB data reveals that 3-(1H-indol-2-yl)-6-methyl-1H-indazole, a compound directly containing the 6-methyl-1H-indazole core, inhibits the tyrosine-protein kinase ITK/TSK with an IC50 of 160 nM [1]. Further SAR exploration within the same series shows that a related 6-methyl-1H-indazole derivative (6-methyl-3-(6-methyl-1H-indol-2-yl)-1H-indazole) exhibits an improved IC50 of 90 nM, while the 6-carbonitrile analog achieves 70 nM [2]. These data demonstrate that the 6-methyl-1H-indazole core is a viable and potent scaffold for targeting ITK, a kinase implicated in inflammatory and autoimmune diseases, and that its activity can be significantly modulated through peripheral substitutions [3].

Kinase Inhibitor ITK Immunology Oncology

Optimal Research and Industrial Application Scenarios for 6-Methyl-1H-indazole-3-carboxylic Acid


Scaffold Hopping and Kinase Inhibitor Lead Generation

This compound is ideally suited for medicinal chemistry programs seeking to exploit the privileged indazole scaffold for kinase inhibitor discovery. The quantitative data on ITK inhibition (IC50 = 70-160 nM) [1] and the class-level evidence for scaffold hopping to achieve dual MCL-1/BCL-2 inhibition [2] demonstrate its utility in generating potent and selective leads for oncology and immunology targets. The 6-methyl group provides a defined lipophilic vector for probing hydrophobic sub-pockets in ATP-binding sites.

Synthesis of Antidiabetic and Metabolic Disorder Therapeutics

The compound serves as a critical building block for the synthesis of potent α-glucosidase and α-amylase inhibitors. Studies show that derivatives of closely related indazole-3-carboxylic acids achieve IC50 values as low as 0.40 µM, outperforming acarbose by >30-fold [3]. Researchers developing next-generation antidiabetic agents can leverage this scaffold to access novel chemical space with validated enzyme inhibition.

Development of Anti-Infective Agents Targeting Urease

The indazole-3-carboxylic acid core, when elaborated into 1,3,4-oxadiazole hybrids, demonstrates superior urease inhibition compared to the standard inhibitor thiourea (IC50 = 17.90 µM vs. 29.45 µM) [4]. This positions 6-methyl-1H-indazole-3-carboxylic acid as a valuable starting material for anti-infective drug discovery, particularly for treating Helicobacter pylori infections and related gastric disorders.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

Given the established role of indazoles as privileged fragments in FBDD [5], 6-methyl-1H-indazole-3-carboxylic acid is an excellent candidate for inclusion in fragment libraries. Its low molecular weight (176.17 g/mol), multiple synthetic handles (carboxylic acid, N1-H, and C6-methyl), and predicted favorable drug-like properties make it an ideal starting point for fragment growing and merging strategies aimed at diverse therapeutic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.